molecular formula C16H22N2O3 B2897466 N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide CAS No. 941889-04-9

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2897466
CAS No.: 941889-04-9
M. Wt: 290.363
InChI Key: NQQZWVALFMMPFV-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group and a methoxyphenethyl group attached to an oxalamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of cyclopentylamine with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide
  • N1-cyclopentyl-N2-(2-(3-methoxyphenyl)ethyl)oxalamide

Uniqueness

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-21-14-9-5-2-6-12(14)10-11-17-15(19)16(20)18-13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQZWVALFMMPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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